molecular formula C24H28N2O2S B11319069 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-(pentyloxy)phenyl)methanone

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-(pentyloxy)phenyl)methanone

Cat. No.: B11319069
M. Wt: 408.6 g/mol
InChI Key: SNDMSXOIBMWLLK-UHFFFAOYSA-N
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Description

2-{1-[4-(pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperidine ring, and a pentyloxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole core.

    Attachment of the Pentyloxybenzoyl Group: This step involves the acylation of the piperidine nitrogen with 4-(pentyloxy)benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pentyloxybenzoyl moiety, converting it to an alcohol.

    Substitution: The benzothiazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the pentyloxybenzoyl group.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-{1-[4-(pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{1-[4-(pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperidine ring is known to interact with these receptors, modulating their activity and leading to various physiological effects. The benzothiazole core may also play a role in binding to other biological macromolecules, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[4-(benzyloxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole
  • 2-{1-[4-(methoxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole

Uniqueness

What sets 2-{1-[4-(pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole apart is the presence of the pentyloxy group, which can influence its lipophilicity and, consequently, its ability to cross biological membranes. This makes it particularly interesting for applications in drug delivery and pharmacokinetics.

Properties

Molecular Formula

C24H28N2O2S

Molecular Weight

408.6 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-pentoxyphenyl)methanone

InChI

InChI=1S/C24H28N2O2S/c1-2-3-6-17-28-20-11-9-19(10-12-20)24(27)26-15-13-18(14-16-26)23-25-21-7-4-5-8-22(21)29-23/h4-5,7-12,18H,2-3,6,13-17H2,1H3

InChI Key

SNDMSXOIBMWLLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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